Cas no 1552600-07-3 (2-(3-ethylphenyl)methyloxirane)

2-(3-ethylphenyl)methyloxirane Chemical and Physical Properties
Names and Identifiers
-
- 2-[(3-Ethylphenyl)methyl]oxirane
- 2-(3-ethylphenyl)methyloxirane
- EN300-1855699
- 1552600-07-3
-
- Inchi: 1S/C11H14O/c1-2-9-4-3-5-10(6-9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3
- InChI Key: NBPIZESFCUAVOV-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CC=CC(CC)=C1
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.043±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 242.7±9.0 °C(Predicted)
2-(3-ethylphenyl)methyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855699-2.5g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1855699-0.5g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1855699-0.25g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1855699-1.0g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1855699-10.0g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1855699-10g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1855699-0.05g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1855699-5.0g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1855699-0.1g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1855699-1g |
2-[(3-ethylphenyl)methyl]oxirane |
1552600-07-3 | 1g |
$699.0 | 2023-09-18 |
2-(3-ethylphenyl)methyloxirane Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 2-(3-ethylphenyl)methyloxirane
Professional Introduction to Compound with CAS No. 1552600-07-3 and Product Name 2-(3-ethylphenyl)methyloxirane
Compound with the CAS number 1552600-07-3 and the product name 2-(3-ethylphenyl)methyloxirane represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical synthesis processes and as a building block for more complex molecules. The presence of an oxirane ring, also known as an epoxide, in its molecular structure suggests a high degree of reactivity, making it a valuable candidate for further exploration in medicinal chemistry.
The 2-(3-ethylphenyl)methyloxirane molecule is particularly intriguing because of its ability to undergo diverse chemical transformations. The oxirane ring can participate in ring-opening reactions, which are pivotal in the synthesis of more intricate organic compounds. These reactions can be catalyzed by various reagents, leading to the formation of alcohols, amines, and other functional groups that are essential in drug development. The 3-ethylphenyl substituent adds another layer of complexity, influencing the electronic properties and steric environment of the molecule, which can be tailored for specific chemical or biological activities.
In recent years, there has been a surge in research focused on epoxides due to their utility as intermediates in the synthesis of bioactive molecules. The 2-(3-ethylphenyl)methyloxirane compound has been explored in several studies for its potential role in creating novel pharmaceutical agents. For instance, researchers have investigated its use as a precursor in the synthesis of antiviral and anticancer compounds. The oxirane ring's ability to form stable bonds with other molecules makes it an ideal candidate for designing molecules that can interact with biological targets effectively.
One of the most exciting applications of 2-(3-ethylphenyl)methyloxirane is in the field of green chemistry. The compound's reactivity allows for the development of catalytic processes that minimize waste and improve efficiency. This aligns with the growing emphasis on sustainable practices in chemical manufacturing. By leveraging the properties of this molecule, chemists can develop more environmentally friendly synthetic routes that reduce the reliance on hazardous reagents and solvents.
The pharmaceutical industry has also shown interest in 2-(3-ethylphenyl)methyloxirane due to its potential as a scaffold for drug discovery. The oxirane ring can be modified to introduce various functional groups, enabling the creation of a wide range of derivatives with different pharmacological properties. Researchers are particularly interested in exploring its role in developing treatments for neurological disorders, where precise molecular interactions are crucial. The ability to fine-tune the structure of 2-(3-ethylphenyl)methyloxirane allows for the optimization of drug candidates for better efficacy and reduced side effects.
Another area where this compound has found relevance is in materials science. The unique chemical properties of 2-(3-ethylphenyl)methyloxirane make it suitable for use in polymer synthesis and surface modifications. Its reactivity allows for the creation of polymers with specific characteristics, such as enhanced durability or biodegradability. These materials can find applications in various industries, from packaging to medical devices, where performance and environmental impact are critical considerations.
The synthesis of 2-(3-ethylphenyl)methyloxirane itself is an intriguing process that showcases the ingenuity of organic chemists. Traditional methods often involve multi-step reactions that require careful control over reaction conditions to ensure high yields and purity. However, recent advancements in catalytic systems have made it possible to synthesize this compound more efficiently and with greater precision. These improvements not only facilitate research but also make it more feasible to explore its applications on an industrial scale.
Future research directions for 2-(3-ethylphenyl)methyloxirane include exploring its role in photodynamic therapy and other innovative therapeutic approaches. The compound's ability to undergo photochemical reactions opens up possibilities for developing light-sensitive drugs that can target specific areas within the body more accurately. This could revolutionize certain medical treatments by allowing for more targeted and less invasive interventions.
In conclusion, compound with CAS No. 1552600-07-3 and product name 2-(3-ethylphenyl)methyloxirane is a versatile molecule with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for chemists and researchers working on pharmaceuticals, materials science, and green chemistry initiatives. As our understanding of its properties continues to grow, so too will its applications, contributing to advancements that benefit society as a whole.
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